trans-3-Benzyloxy-1-iodocyclobutane
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Overview
Description
[[(3-Iodocyclobutyl)oxy]methyl]benzene: is a chemical compound with the molecular formula C11H13IO and a molecular weight of 288.13 g/mol This compound features a benzene ring substituted with a 3-iodocyclobutyl group connected via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(3-Iodocyclobutyl)oxy]methyl]benzene typically involves the reaction of benzyl alcohol with 3-iodocyclobutanol in the presence of a suitable base and a dehydrating agent. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Solvent: Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods for [[(3-Iodocyclobutyl)oxy]methyl]benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [[(3-Iodocyclobutyl)oxy]methyl]benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in dry ether, NaBH4 in methanol
Substitution: Sodium hydroxide (NaOH) in water, sodium cyanide (NaCN) in ethanol
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxy derivatives, nitriles, amines
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [[(3-Iodocyclobutyl)oxy]methyl]benzene serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, aiding in the study of biological processes.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound’s reactivity and structural properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism by which [[(3-Iodocyclobutyl)oxy]methyl]benzene exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxy-methyl linkage and the presence of the iodine atom can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
- [(3-Bromocyclobutyl)oxy]methylbenzene
- [(3-Chlorocyclobutyl)oxy]methylbenzene
- [(3-Fluorocyclobutyl)oxy]methylbenzene
Comparison:
- Uniqueness: [[(3-Iodocyclobutyl)oxy]methyl]benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with other molecules. Iodine is larger and more polarizable compared to bromine, chlorine, and fluorine, leading to different chemical and physical properties.
- Reactivity: The iodine atom makes the compound more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts.
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
(3-iodocyclobutyl)oxymethylbenzene |
InChI |
InChI=1S/C11H13IO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
SKJDYXUXHJCDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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